molecular formula C8H11NO2 B6613855 N-propylfuran-2-carboxamide CAS No. 60708-27-2

N-propylfuran-2-carboxamide

Cat. No.: B6613855
CAS No.: 60708-27-2
M. Wt: 153.18 g/mol
InChI Key: CGOIKKOEFBUPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propylfuran-2-carboxamide is a furan-based carboxamide derivative characterized by a furan ring substituted with a carboxamide group at the 2-position, where the nitrogen atom is further functionalized with a propyl chain. Key physicochemical properties of this compound (inferred from its derivatives and analogs) include moderate lipophilicity (logP ~2–3) and a molecular weight of ~153.18 g/mol (calculated for the base structure C₈H₁₁NO₂). Its hydrogen bond donor (1) and acceptor (3) counts suggest moderate solubility in polar solvents, while the furan ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-propylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIKKOEFBUPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879187
Record name 2-FURANCARBOXAMIDE, N-PROPYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60708-27-2
Record name 2-FURANCARBOXAMIDE, N-PROPYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical profiles of N-propylfuran-2-carboxamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

N-Cyclopropylfuran-2-Carboxamide

  • Structural Difference : The propyl chain is replaced with a cyclopropyl group, introducing steric rigidity and altered electronic effects.
  • Metabolic Stability: The cyclopropyl group may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to linear alkyl chains .
  • Biological Activity : Cyclopropyl analogs are often explored for kinase inhibition, leveraging their constrained geometry for selective target binding.

N-Methylfuran-2-Carboxamide

  • Structural Difference : A shorter methyl group replaces the propyl chain.
  • Physicochemical Impact :
    • logP : Lower lipophilicity (logP ~1.0–1.5) due to reduced alkyl chain length.
    • Polar Surface Area (PSA) : Increased PSA (~50–55 Ų) enhances solubility but may limit membrane permeability.
  • Bioactivity : Methyl derivatives are commonly used as intermediates or prodrugs due to their rapid metabolic clearance.

Complex Derivatives (e.g., V009-2365)

The compound N-(2-{[1-(4-Methoxyphenyl)-3-Methyl-4-Phenyl-1H-Pyrazol-5-yl]Amino}-2-Oxoethyl)-N-Propylfuran-2-Carboxamide (V009-2365) incorporates this compound as a substructure. Key comparisons include:

Property This compound (Base) V009-2365 (Derivative)
Molecular Weight ~153.18 g/mol 472.54 g/mol
logP ~2–3 4.13
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 3 7
Polar Surface Area ~50 Ų 69.52 Ų
  • Functional Implications : The extended structure of V009-2365 increases lipophilicity and hydrogen bonding capacity, likely enhancing target affinity but reducing solubility. The addition of a pyrazole-phenyl moiety may confer selectivity for enzymes or receptors involved in inflammatory pathways .

Key Research Findings

  • Bioactivity Trends :
    • Propyl-substituted carboxamides exhibit balanced lipophilicity and bioavailability, making them suitable for central nervous system (CNS) targets.
    • Cyclopropyl analogs show superior metabolic stability in hepatic microsomal assays compared to propyl derivatives .
  • Synthetic Accessibility :
    • This compound is synthetically accessible via amidation of furan-2-carboxylic acid with propylamine, whereas cyclopropyl derivatives require specialized ring-opening reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.